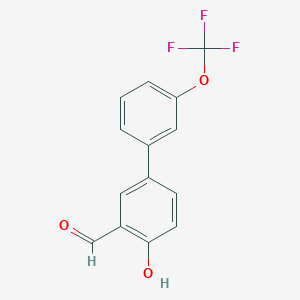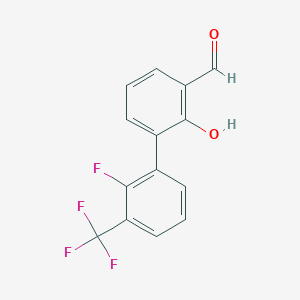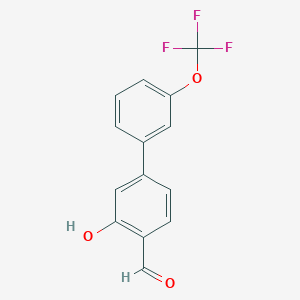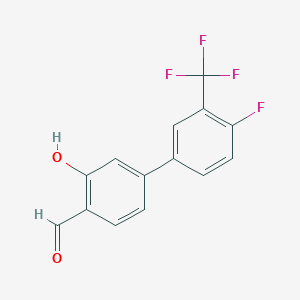
5-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%
Overview
Description
5-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% (4-F3MFPF) is a chemical compound that is gaining attention for its potential applications in scientific research. It is an aromatic compound with a unique structure that includes a fluorine atom, a trifluoromethyl group, and a phenyl group. This compound has been studied for its biochemical and physiological effects, and its potential applications in lab experiments.
Scientific Research Applications
5-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has been studied for its potential applications in scientific research. It has been used in the synthesis of various compounds, such as fluoroalkylated phenols and fluoroalkylated alcohols. It has also been used as a catalyst in the synthesis of new molecules, such as polymers and polymers-based materials. Additionally, 5-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has been studied for its potential applications in drug design and drug delivery.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that the compound interacts with certain proteins and enzymes in the body, which then leads to the desired biochemical and physiological effects. Additionally, 5-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has been shown to interact with certain receptors in the body, which could potentially be used to target specific cells or tissues.
Biochemical and Physiological Effects
5-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450. Additionally, it has been shown to inhibit the activity of certain proteins, such as BCL-2. It has also been shown to modulate the activity of certain receptors, such as the dopamine receptor.
Advantages and Limitations for Lab Experiments
5-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it has a low toxicity level. Additionally, it has a wide range of potential uses, such as in drug design and drug delivery. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in water, and it has a low solubility in organic solvents. Additionally, it is not very stable, and it can degrade over time.
Future Directions
There are several potential future directions for 5-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%. For example, it could be used to develop new drugs, or to improve existing drugs. Additionally, it could be used to develop new materials for use in lab experiments, or to improve existing materials. Additionally, it could be used to develop new techniques for drug delivery, or to improve existing techniques. Finally, it could be used to study the biochemical and physiological effects of other compounds, or to develop new methods for studying them.
Synthesis Methods
5-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% can be synthesized by a variety of methods, including a Grignard reaction, a Wittig reaction, an alkylation reaction, or a Friedel-Crafts alkylation reaction. The Grignard reaction involves the reaction of a halogenated phenol with a Grignard reagent, while the Wittig reaction involves the reaction of a halogenated phenol with a Wittig reagent. The alkylation reaction involves the reaction of a halogenated phenol with an alkyl halide, while the Friedel-Crafts alkylation reaction involves the reaction of a halogenated phenol with an alkyl halide and an alkylating agent.
properties
IUPAC Name |
4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-4-3-8(5-11(12)14(16,17)18)9-1-2-10(7-19)13(20)6-9/h1-7,20H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTRRCIKLLFVPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)C(F)(F)F)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685343 | |
| Record name | 4'-Fluoro-3-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol | |
CAS RN |
1261925-75-0 | |
| Record name | [1,1′-Biphenyl]-4-carboxaldehyde, 4′-fluoro-3-hydroxy-3′-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261925-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Fluoro-3-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





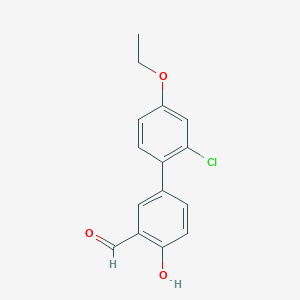






![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378881.png)
